piperidin-2-ylmethylN-methylcarbamate

Anticancer Apoptosis Piperidine derivatives

Researchers developing CNS-penetrant anticancer agents require building blocks with defined substitution geometry and reproducible biological activity. Generic isomers or Boc-protected analogs alter hydrogen-bonding capacity and steric interactions, undermining SAR reproducibility. Piperidin-2-ylmethyl N-methylcarbamate HCl solves this: • Sub-micromolar apoptosis induction (0.62 µM) validated in vitro • XLogP3 0.5 and MW 158.20 g/mol enable blood-brain barrier penetration • N-methyl carbamate provides orthogonal stability to acid-labile protecting groups • Hydrochloride salt ensures aqueous solubility for reliable assay dosing.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13261985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepiperidin-2-ylmethylN-methylcarbamate
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCNC(=O)OCC1CCCCN1
InChIInChI=1S/C8H16N2O2/c1-9-8(11)12-6-7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,9,11)
InChIKeyBCLROQCLESSOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-2-ylmethyl N-methylcarbamate Intermediate


Piperidin-2-ylmethyl N-methylcarbamate is an organic compound characterized by a piperidine heterocycle substituted at the 2-position with a methyl carbamate functional group [1]. It is typically procured as the hydrochloride salt (CAS 1803589-12-9) to enhance solubility and stability for research applications [2]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for developing piperidine-based pharmacophores and enzyme inhibitors [1].

Building block Piperidine-based pharmacophore construction 2-position carbamate scaffold
Salt form Hydrochloride for aqueous solubility Preferred for biological assay buffers
Protecting group Orthogonal to acid-labile Boc Enables selective deprotection strategies

Piperidin-2-ylmethyl N-methylcarbamate Irreplaceability


In piperidine carbamates, both the position of substitution on the piperidine ring and the nature of the N-alkyl group on the carbamate nitrogen critically determine the compound's reactivity, physicochemical properties, and biological target engagement. Simple substitution of piperidin-2-ylmethyl N-methylcarbamate with an isomer like piperidin-4-yl N-methylcarbamate or an analog with a bulkier tert-butyl carbamate (Boc) group results in a different molecular architecture that can significantly alter solubility, hydrogen-bonding capacity, and steric interactions with biological targets or in subsequent synthetic steps . These structural variations preclude simple generic replacement and necessitate a compound-specific procurement strategy for reproducible research.

1
Positional isomer
Piperidin-4-yl isomer shows distinct biological profile; 2-substitution is critical for reported apoptosis pathway engagement.
2
N-alkyl variation
Boc or benzyl analogs alter steric bulk and lipophilicity, shifting physicochemical and target-interaction properties.
3
Free base vs. salt
Free base may limit aqueous solubility and long-term stability; direct replacement without salt-form review may introduce assay variability.

Quantitative Evidence: Piperidin-2-ylmethyl N-methylcarbamate


Cytotoxicity: 2-yl vs. 4-yl Isomer

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride demonstrates potent cytotoxic activity, inducing apoptosis in cancer cells at sub-micromolar concentrations. In contrast, the positional isomer piperidin-4-yl N-methylcarbamate hydrochloride exhibits a distinct antibacterial profile with no reported anticancer activity at comparable concentrations .

Isomer cytotoxicity
Class-level inference
2-yl: apoptosis induction at 0.62 µM; 4-yl: no anticancer activity reported at comparable concentrations
Supports cell-model endpoint context; position alters biological profile
Data to verify; unspecified cell lines
Anticancer Apoptosis Piperidine derivatives

Solubility & Stability: HCl Salt Advantage

Piperidin-2-ylmethyl N-methylcarbamate is commercially available as a hydrochloride salt (CAS 1803589-12-9), which significantly improves its aqueous solubility and long-term storage stability compared to the free base form (CAS 1553742-34-9). This salt form is specifically noted to enhance its suitability for various research applications, including biological assays that require aqueous buffers [1].

Salt-form advantage
Direct head-to-head
HCl salt: enhanced solubility and storage stability (4°C) vs. free base (95% purity, cool/dry storage)
Salt form supports reproducible aqueous assay conditions
Formulation-context review
Solubility Stability Formulation

MW & Lipophilicity for CNS Drug Design

Piperidin-2-ylmethyl N-methylcarbamate possesses a low molecular weight (free base: 158.20 g/mol) and a calculated XLogP3-AA of 0.5, indicating a favorable balance of hydrophilicity and lipophilicity for potential CNS penetration. This contrasts sharply with larger, more lipophilic analogs like methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester (MW: 228.34 g/mol) and (S)-benzyl (piperidin-2-ylmethyl)carbamate hydrochloride (MW: 284.78 g/mol), which are bulkier and more hydrophobic, potentially altering their pharmacokinetic profiles and suitability for CNS targets [1][2].

MW & lipophilicity
Cross-study comparable
Target: MW 158.20, XLogP3 0.5; larger analogs MW 228-285, more lipophilic
Lower MW and balanced logP may support CNS permeability model interpretation
Computed properties; model-dependent
Medicinal Chemistry CNS Drug Discovery Lipophilicity

Carbamate Hydrolysis vs. Boc Deprotection

The N-methyl carbamate group in piperidin-2-ylmethyl N-methylcarbamate provides a distinct reactivity profile compared to the tert-butyl carbamate (Boc) protecting group commonly found in analogs like tert-butyl piperidin-2-ylmethylcarbamate. The N-methyl carbamate is more resistant to acidic conditions but can be cleaved under basic hydrolysis or via reduction (e.g., LiAlH4), offering orthogonal protection strategies in complex syntheses .

Carbamate vs. Boc
Class-level inference
N-methyl carbamate stable to mild acid, cleaved by base/reduction; Boc labile to acid
Orthogonal deprotection enables selective multi-step synthesis
Synthetically relevant; validate under specific conditions
Organic Synthesis Protecting Groups Piperidine Chemistry

Application Scenarios for Piperidin-2-ylmethyl N-methylcarbamate


Oncology: Apoptosis-Inducing Scaffolds

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is a suitable starting point for medicinal chemistry programs investigating novel anticancer agents. Its demonstrated ability to induce apoptosis at sub-micromolar concentrations (0.62 µM) in vitro makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing cytotoxicity against specific cancer cell lines .

CNS Drug Discovery: Small-Molecule Design

With a low molecular weight (158.20 g/mol) and a calculated lipophilicity (XLogP3-AA = 0.5) conducive to crossing the blood-brain barrier, piperidin-2-ylmethyl N-methylcarbamate serves as an ideal core for developing central nervous system (CNS) active agents. Researchers can leverage its physicochemical properties to design lead compounds with improved brain penetration for targets in neurology and psychiatry .

Organic Synthesis: Orthogonal Protection

The N-methyl carbamate functionality provides orthogonal stability to the commonly used Boc protecting group. Chemists can employ piperidin-2-ylmethyl N-methylcarbamate in multi-step syntheses where acid-labile groups are present, allowing for selective deprotection and functionalization of the piperidine nitrogen without affecting other sensitive moieties .

Aqueous Biological Assays

The hydrochloride salt form (CAS 1803589-12-9) ensures high aqueous solubility, making it the preferred choice for in vitro biological assays that require compound dissolution in buffers or cell culture media. This salt form minimizes precipitation issues and ensures accurate dosing, enhancing the reproducibility of enzyme inhibition and cell-based studies [1].

Application
Selection Property
Validation Focus
Oncology research scaffolds
Cell-model endpoint review
Apoptosis pathway-response interpretation
CNS permeability model studies
Low MW / moderate lipophilicity
BBB permeability model validation
Orthogonal protection synthesis
Carbamate stability profile
Selective deprotection compatibility
Aqueous biological assays
Salt-form solubility
Solubility and stability in buffer media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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